1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.12732577 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : A study on the synthesis of 1,2,4-triazole derivatives, including compounds structurally related to 1-(4-methoxyphenyl)-N-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide, reported antimicrobial properties. These compounds demonstrated good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Cytotoxicity and Molecular Docking Studies : Another research focused on the synthesis of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, demonstrating significant cytotoxicity against breast cancer cell lines. Molecular docking studies provided insights into the interaction mechanisms with target proteins, suggesting potential applications in cancer therapy (Shinde et al., 2022).
Chemical Synthesis and Characterization
Synthesis Methods : Research has been conducted on the practical synthesis of related compounds, emphasizing methodologies that could be applicable for this compound. These studies provide a foundation for producing such compounds efficiently and with high purity for further application in various scientific fields (Ikemoto et al., 2005).
Crystal Structure and Biological Activity : The crystal structure analysis of related compounds has been performed, revealing detailed molecular geometry that supports understanding of their biological activity. Such studies are crucial for drug design and the development of new therapeutic agents (Lu et al., 2017).
Corrosion Inhibition
Corrosion Control : 1,2,4-Triazole derivatives have also been investigated for their potential as corrosion inhibitors, demonstrating significant efficiency in protecting mild steel in corrosive environments. This application illustrates the compound's versatility beyond biomedical uses (Bentiss et al., 2009).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methyl-5-phenyl-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-18-17(22)15-19-16(12-6-4-3-5-7-12)21(20-15)13-8-10-14(23-2)11-9-13/h3-11H,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXNLGVSRMJBRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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